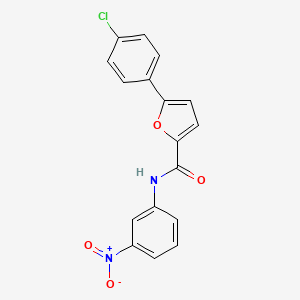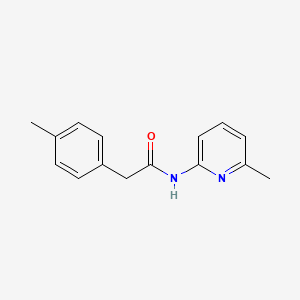
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with a methyl group at the para position and a pyridine ring substituted with a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methylbenzylamine with 6-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability.
化学反应分析
Types of Reactions
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学研究应用
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and exerting its effects.
相似化合物的比较
Similar Compounds
2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide: Lacks the methyl group on the pyridine ring.
2-(phenyl)-N-(6-methylpyridin-2-yl)acetamide: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)-N-(pyridin-3-yl)acetamide: The pyridine nitrogen is in a different position.
Uniqueness
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of methyl groups on both the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZNNTWTRUGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358373 |
Source


|
| Record name | 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599162-59-1 |
Source


|
| Record name | 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
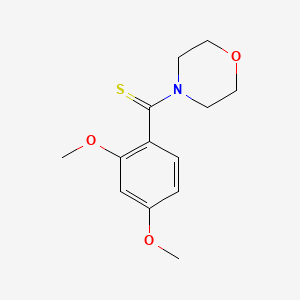
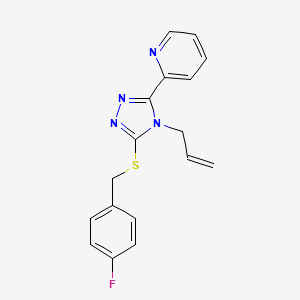
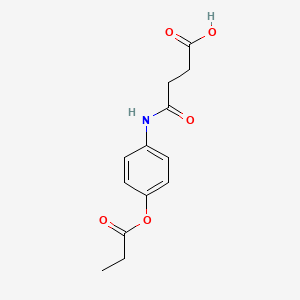
![(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

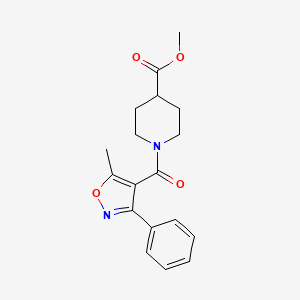
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

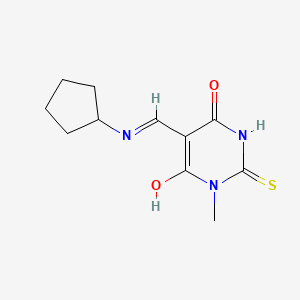
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
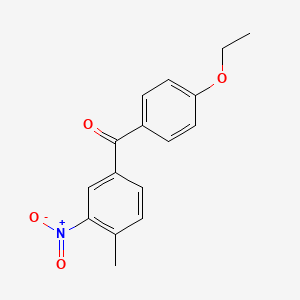
![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)
